7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1639977-12-0
VCID: VC13828209
InChI: InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H
SMILES: C1=CNC2=C(N=C(C=C21)F)Br
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1639977-12-0

Cat. No.: VC13828209

Molecular Formula: C7H4BrFN2

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine - 1639977-12-0

Specification

CAS No. 1639977-12-0
Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
IUPAC Name 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H
Standard InChI Key ALTLKBRBJUJTHY-UHFFFAOYSA-N
SMILES C1=CNC2=C(N=C(C=C21)F)Br
Canonical SMILES C1=CNC2=C(N=C(C=C21)F)Br

Introduction

Structural and Chemical Characterization

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1639977-12-0) is a fused bicyclic heterocyclic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . Its structure comprises a pyrrolo[2,3-c]pyridine core, where a pyrrole ring (positions 1–2–3) is fused to a pyridine ring (positions 3–4–5–6–7). Key substituents include a bromine atom at position 7 and a fluorine atom at position 5 .

PropertyValueSource
Molecular FormulaC₇H₄BrFN₂
Molecular Weight215.02 g/mol
IUPAC Name7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
SMILESC1=CNC2=C(N=C(C=C21)F)Br
InChI KeyALTLKBRBJUJTHY-UHFFFAOYSA-N

The compound’s bicyclic structure and halogen substituents confer unique electronic and steric properties, influencing its reactivity and biological interactions .

Synthesis and Preparation Methods

The synthesis of 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine involves multi-step routes tailored to its fused bicyclic framework. Below are key methodologies:

Palladium-Catalyzed Cross-Coupling

A common approach leverages Suzuki-Miyaura coupling:

  • Starting Material: 5-Bromo-7-azaindole (pyrrolo[2,3-b]pyridine derivative) reacts with arylboronic acids under Pd catalysis .

  • Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), K₂CO₃, dioxane/water (2.5:1), 80–100°C .

  • Yield: ~35–68% depending on substituents .

Bartoli Indole Synthesis

Another method employs the Bartoli reaction:

  • Substrate: 2-Chloro-3-nitropyridine reacts with vinylmagnesium bromide in THF under inert atmosphere .

  • Cyclization: Forms the pyrrolo[2,3-c]pyridine core via a radical-mediated pathway .

  • Functionalization: Bromination and fluorination are introduced post-cyclization .

Bromination and Fluorination

Halogenation steps are critical:

  • Bromination: N-Bromosuccinimide (NBS) or Br₂ in chloroform at 0–25°C .

  • Fluorination: Typically achieved via nucleophilic substitution or electrophilic fluorination during early-stage synthesis .

Structural Analogues and Comparative Analysis

The compound’s structural variations influence biological and chemical properties. Below is a comparison with key analogues:

CompoundStructural FeaturesBiological Activity/ReactivitySource
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridineBromine at position 3, pyrrolo[2,3-b]pyridine coreFGFR inhibition, anticancer activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at position 5, pyrrolo[2,3-b]pyridineIntermediate in Suzuki couplings
6-Aryl-1H-pyrrolo[3,2-c]pyridinesAryl substituents at position 6Tubulin inhibitors, antiproliferative
7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridineFluorine at position 4, bromine at 7Antiviral or kinase-targeting potential
Hazard StatementDescriptionSource
H302 (Toxic if swallowed)Harmful via ingestion
H315 (Causes skin irritation)Protective gloves recommended
H319 (Causes serious eye irritation)Eye protection required

Industrial and Research Use

  • Purity: Commercially available at ≥95% purity (e.g., Sigma-Aldrich, Vulcanchem) .

  • Applications:

    • Drug Discovery: Intermediate in kinase inhibitor synthesis .

    • Chemical Synthesis: Building block for complex heterocycles .

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